Chemical structure and properties of Fmoc-2,6-Difluoro-L-Phenylalanine
Chemical structure and properties of Fmoc-2,6-Difluoro-L-Phenylalanine
Technical Whitepaper: Fmoc-2,6-Difluoro-L-Phenylalanine in Peptidomimetic Design
Executive Summary
Fmoc-2,6-Difluoro-L-Phenylalanine (Fmoc-2,6-F2-Phe) is a specialized non-canonical amino acid (ncAA) utilized in the synthesis of protease-resistant peptides and high-affinity protein ligands. Unlike single-fluorine substitutions which primarily probe local steric/electronic effects, the 2,6-difluoro substitution pattern specifically alters the aromatic quadrupole moment and restricts rotameric freedom around the
Chemical Profile & Physiochemical Properties
The introduction of fluorine atoms at the ortho (2,6) positions of the phenyl ring creates a unique electrostatic signature. While the van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), its high electronegativity drastically redistributes the
Table 1: Technical Specifications
| Parameter | Specification |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid |
| CAS Number | 1235005-44-3 (L-isomer) |
| Molecular Formula | C |
| Molecular Weight | 423.41 g/mol |
| Purity Grade | |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |
| Appearance | White to off-white crystalline powder |
| Storage | +2°C to +8°C, desiccated, protected from light |
Mechanistic Insight: The Quadrupole Effect
Native Phenylalanine (Phe) possesses a negative quadrupole moment along the ring axis, facilitating edge-to-face interactions with electron-deficient species (cation-
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2,6-Difluorination: The electronegative fluorine atoms withdraw electron density from the
-cloud. This reduces the electron density at the ring face, weakening cation- binding but potentially enhancing face-to-face stacking interactions with electron-rich aromatics (e.g., native Phe or Trp) via quadrupole-quadrupole attraction. -
Conformational Restriction: The 2,6-substituents introduce steric clashes with the peptide backbone, restricting the rotation of the side chain. This pre-organizes the peptide into bioactive conformations, reducing the entropic penalty of binding to a receptor.
Solid-Phase Peptide Synthesis (SPPS) Integration
Fmoc-2,6-F2-Phe is fully compatible with standard Fmoc/tBu SPPS protocols. However, the electron-withdrawing nature of the fluorine atoms renders the
Protocol: High-Efficiency Coupling Strategy
Reagents:
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Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/DIC due to faster kinetics.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DCM (20 min) followed by DMF (20 min).
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2
5 min). Wash with DMF ( ).[1][2][3] -
Activation (In situ):
-
Dissolve Fmoc-2,6-F2-Phe (4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Add DIPEA (8.0 eq) immediately prior to addition to resin.
-
Note: Pre-activation should not exceed 2 minutes to avoid racemization.
-
-
Coupling: Add activated solution to resin.[2] Agitate for 60 minutes at room temperature.
-
Validation: Perform Kaiser Test (ninhydrin). If blue (incomplete), recouple using PyAOP or HOAt/DIC.
-
-
Capping: Acetylate unreacted amines with Ac
O/DIPEA/DMF to prevent deletion sequences.
Visualization: SPPS Decision Logic
Figure 1: Optimized SPPS workflow for sterically demanding fluorinated amino acids, featuring a decision node for coupling efficiency verification.
Applications in Drug Discovery
Metabolic Stability (Proteolytic Resistance)
Proteases (e.g., Chymotrypsin) typically recognize the aromatic side chain of Phe. The 2,6-difluoro substitution alters the electronic recognition motif and sterically hinders the protease active site access to the scissile bond.
-
Mechanism: The C-F bond is bio-isosteric to C-H but chemically inert. Incorporating Fmoc-2,6-F2-Phe at the P1 or P1' position of a peptide substrate can increase the half-life (
) in human plasma by 3-10 fold compared to the wild-type sequence.
F NMR Probes
The two equivalent fluorine atoms provide a distinct singlet (or coupled doublet depending on rotamers) in
-
Utility: This signal is highly sensitive to the local dielectric environment, making it an excellent reporter for:
-
Protein folding/unfolding events.
-
Ligand binding assays (chemical shift perturbation).
-
Monitoring peptide aggregation (amyloid formation).
-
Handling & Safety Data
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Hazard Identification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.
-
Stability: Stable under standard SPPS conditions. Avoid strong oxidizers.[4]
-
Disposal: Dispose of resin and liquid waste as halogenated organic waste.
References
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Synthesis and Properties of Fluorin
- Source: N
-
URL:[Link]
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Fmoc-2,6-difluoro-L-phenylalanine Product Specific
-
Tuning Phenylalanine Fluorin
-
Source: Nature Communications
-
URL:[Link]
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Hydrophobicity Trends in Fluorin
- Source: Royal Society of Chemistry (PCCP)
-
URL:[Link]
- Standard Protocol for Fmoc SPPS Source: BenchChem
